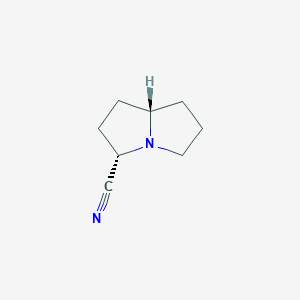
1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) is a chemical compound that belongs to the pyrrolizine family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential applications in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical And Physiological Effects
Studies have shown that 1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) in lab experiments is its unique properties. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising compound for further study. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of 1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI). Some possible areas of research include:
1. Further investigation of its anti-inflammatory and anti-cancer properties
2. Development of new synthesis methods for the compound
3. Study of its potential use as a starting material for the synthesis of other compounds
4. Investigation of its potential use in drug delivery systems
5. Study of its potential use in the treatment of other diseases, such as autoimmune disorders.
Conclusion:
1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) is a promising compound that has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has potential for use in the synthesis of other compounds. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 1,3-cyclohexadiene with cyanogen bromide to form 1-bromo-3-cyclohexenyl cyanide. This intermediate is then reacted with sodium hydride and (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl to form the desired product.
Scientific Research Applications
1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use as a starting material in the synthesis of other compounds.
properties
CAS RN |
194141-78-1 |
|---|---|
Product Name |
1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) |
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-8-4-3-7-2-1-5-10(7)8/h7-8H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
OQQXGTYNRYVUKQ-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H](N2C1)C#N |
SMILES |
C1CC2CCC(N2C1)C#N |
Canonical SMILES |
C1CC2CCC(N2C1)C#N |
synonyms |
1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
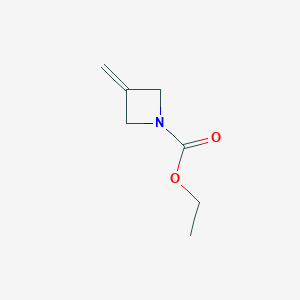
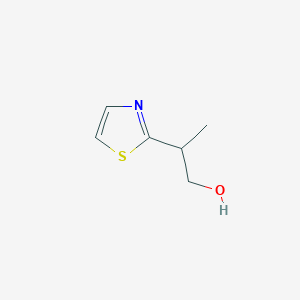
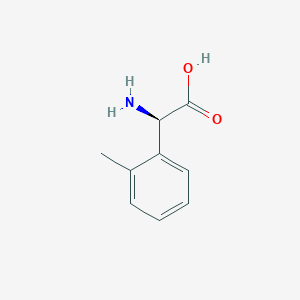

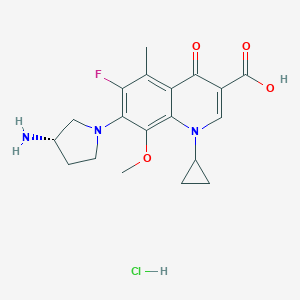



![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
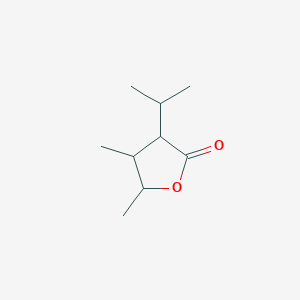

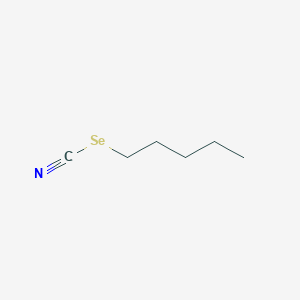
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)